Ternatin B4: An In-depth Technical Guide on a Polyacylated Anthocyanin and Clarification on the Nomenclature of Ternatin Cyclic Peptides
Ternatin B4: An In-depth Technical Guide on a Polyacylated Anthocyanin and Clarification on the Nomenclature of Ternatin Cyclic Peptides
Introduction
The nomenclature of natural products can occasionally lead to ambiguity, a case exemplified by the term "Ternatin." Scientific literature describes two distinct classes of molecules under this name: a series of polyacylated anthocyanins from the butterfly pea flower (Clitoria ternatea) and a class of N-methylated cyclic heptapeptides from the mushroom Coriolus versicolor. This guide provides a comprehensive overview of Ternatin B4, a specific anthocyanin, and clarifies its distinction from the cyclic peptide ternatins. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.
Part 1: Ternatin B4 - A Polyacylated Anthocyanin
Ternatin B4 belongs to a group of anthocyanins responsible for the vibrant blue hue of Clitoria ternatea flowers. These compounds are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside. The ternatins are of significant interest due to their exceptional stability in weakly acidic or neutral aqueous solutions, a property that makes them promising natural food colorants.[1]
Discovery and Origin
Ternatin B4, along with other ternatins, was isolated from the flowers of Clitoria ternatea L. (Leguminosae), commonly known as the butterfly pea.[2] This plant is native to the Indonesian island of Ternate.[3] The initial discovery and structural elucidation of this class of compounds were reported in the 1990s. Ternatin B4 is one of several in a series that includes ternatins A, B, C, and D, each with different patterns of glycosylation and acylation.[4]
Quantitative Data: Physicochemical Properties of Ternatin B4
The following table summarizes the key quantitative data for the anthocyanin Ternatin B4.
| Property | Value | Reference |
| Molecular Formula | C60H64O34 | [5] |
| Molecular Weight | 1,329.13 g/mol | [5] |
| CAS Number | 172854-68-1 | [5] |
| Appearance | Reddish purple powder (as TFA salt) |
Experimental Protocols
The isolation of Ternatin B4 from Clitoria ternatea flowers involves several chromatographic steps:[1]
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Extraction: Dried petals of C. ternatea are extracted with 80% methanol (MeOH) to yield a crude pigment extract. A detailed procedure involves immersing 200 g of dried petals in 300 mL of 80% aqueous methanol solution overnight, followed by filtration. This extraction is repeated four times, and the combined crude extract is evaporated to dryness in vacuo at 40°C.[1]
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Column Chromatography: The crude extract is subjected to column chromatography on a polyvinylpolypyrrolidone (PVP) column, followed by chromatography on an HP-20 column.[1]
-
Semi-preparative HPLC: The final purification of Ternatin B4 is achieved by repeated semi-preparative High-Performance Liquid Chromatography (HPLC) using an Inertsil ODS-2 column.[1]
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Final Product: The purified pigment is dissolved in a small amount of trifluoroacetic acid (TFA) and precipitated with excess diethyl ether to obtain the TFA salt as a reddish-purple powder.
The structure of Ternatin B4 was determined using a combination of chemical and spectroscopic methods:[2]
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Acid Hydrolysis: To identify the aglycon and sugar moieties.
-
Spectroscopic Analysis:
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Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight and fragmentation patterns.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural assignment of the glucose and p-coumaric acid units and their linkages.
-
Biosynthesis of Ternatins
The biosynthesis of ternatins in Clitoria ternatea is a multi-step enzymatic process. It begins with the formation of delphinidin-3-O-β-glucoside, which is then modified by further glucosylation and acylation.[4] The polyacylation with p-coumaroyl groups is crucial for the stable blue color due to intramolecular co-pigmentation.[4]
Part 2: Ternatin - A Cyclic Heptapeptide
In contrast to the anthocyanins, another class of natural products named ternatins are highly N-methylated cyclic heptapeptides.[6] These compounds are produced by the mushroom Coriolus versicolor (also known as Trametes versicolor).[6][7] The primary compound is often referred to simply as "ternatin," and it has inspired the development of more potent synthetic analogs, such as "ternatin 4".[8]
Discovery and Origin
The cyclic peptide ternatin was first isolated from the mushroom Coriolus versicolor.[6] It was initially identified as an inhibitor of fat accumulation in 3T3-L1 adipocytes.[7] Subsequent research revealed its cytotoxic properties against cancer cells.[8] The structure of (-)-ternatin was determined to be cyclo[d-allo-Ile¹-l-(NMe)Ala²-l-(NMe)Leu³-l-Leu⁴-l-(NMe)Ala⁵-d-(NMe)Ala⁶-(2R,3R)-3-hydroxy-Leu⁷].[7]
Quantitative Data: Biological Activity of Cyclic Peptide Ternatins
The following table summarizes the biological activity of the natural cyclic peptide ternatin and its more potent synthetic analog, ternatin 4.
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |
| (-)-Ternatin | 3T3-L1 adipocytes | Fat Accumulation Inhibition | EC₅₀ = 0.14 µg/mL | [7] |
| Ternatin (1) | HCT116 | Cell Proliferation Inhibition | IC₅₀ = 71 ± 10 nM | [8] |
| Ternatin 4 | HCT116 | Cell Proliferation Inhibition | IC₅₀ < 1 nM | [8] |
Experimental Protocols
The anti-proliferative activity of cyclic peptide ternatins can be assessed as follows:[8]
-
Cell Seeding: HCT116 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the ternatin compounds.
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Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The effect of cyclic peptide ternatins on global protein synthesis can be determined by metabolic labeling:[8]
-
Cell Treatment: HCT116 cells are treated with the desired concentrations of the ternatin compound for a specified period (e.g., 5 hours).
-
Metabolic Labeling: The cells are then labeled with ³⁵S-Methionine for 1 hour.
-
Lysis and Electrophoresis: Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Detection: Newly synthesized proteins are visualized by autoradiography, and total protein is visualized by Coomassie staining.
-
Quantification: The amount of incorporated ³⁵S-labeled proteins can be quantified by liquid scintillation counting after trichloroacetic acid (TCA) precipitation.
Signaling Pathway and Mechanism of Action
The cyclic peptide ternatins exert their cytotoxic effects by inhibiting protein synthesis.[8] They specifically target the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA).[8] By binding to this complex, ternatins block the translation elongation step of protein synthesis, leading to cell death.[8]
This technical guide has delineated the discovery, origin, and characteristics of two distinct classes of natural products named ternatin. Ternatin B4 is a polyacylated anthocyanin from Clitoria ternatea with potential applications as a natural colorant. In contrast, the ternatins from Coriolus versicolor are cyclic peptides with potent cytotoxic activity through the inhibition of protein synthesis. It is crucial for researchers and developers to distinguish between these two classes of compounds to ensure clarity and precision in scientific communication and application.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Five new anthocyanins, ternatins A3, B4, B3, B2, and D2, from Clitoria ternatea flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clitoria ternatea - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 5. Ternatin B4 | 172854-68-1 | BT177456 | Biosynth [biosynth.com]
- 6. Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
